Kaempferol 4'-glucoside
Overview
Description
Kaempferol 4’-glucoside is a natural compound that can be isolated from Ophiopogon jaburan . It is a type of flavonoid found in a variety of plants and plant-derived foods . Kaempferol has been found in diverse families within Pteridophyta, Pinophyta, and Angiospermae .
Physical and Chemical Properties Analysis
Kaempferol is a yellow crystalline solid with a melting point of 276–278 °C. It is slightly soluble in water and highly soluble in hot ethanol, ethers, and DMSO .Scientific Research Applications
Medicinal Uses in Traditional and Modern Medicine Kaempferol 4'-glucoside, identified in various plants such as Capparis spinosa, exhibits a range of medicinal properties. It's traditionally used for treating headaches, fever, diabetes, toothache, skin diseases, and more. Its inclusion in fruits and leaves of plants has demonstrated anti-diabetic, anti-obesity, cholesterol-lowering, and anti-hypertensive effects. Moreover, parts of plants containing this compound have shown antimicrobial, anti-inflammatory, and antihepatotoxic activities (Shahrajabian, Sun, & Cheng, 2021).
Pharmaceutical and Food Industry Applications In the pharmaceutical and food industries, the complexation of this compound with cyclodextrins at different pH levels can enhance its utilization. This complexation process is influenced by pH and involves enthalpy and entropy-driven reactions, which are critical for stabilizing the inclusion complexes (Zheng et al., 2014).
Antitumor, Antioxidant, and Anti-Inflammatory Activities Kaempferol and its glycosides, including this compound, display significant antitumor, antioxidant, and anti-inflammatory activities. These compounds have shown notable effects in inhibiting cell proliferation in various cancer cell lines and reducing inflammation in macrophage cells. The enzymatic preparation of kaempferol from its glycosides is also highlighted, offering a novel method for producing biologically active compounds (Wang et al., 2018).
Anti-HIV-1 Activities The anti-HIV-1 activities of kaempferol and its glucosides, such as this compound, are noteworthy. These compounds exhibit potent inhibitory effects on HIV-1 reverse transcriptase and can significantly reduce virus load in treated cells. This suggests their potential as drug candidates for HIV treatment (Behbahani, Sayedipour, Pourazar, & Shanehsazzadeh, 2014).
Future Directions
Kaempferol has multiple therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target. The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system. They were better absorbed into the body, showed better target delivery, and had improved bioavailability . Thus, the prospects and the possible effective drug delivery for kaempferol are discussed and emphasized here .
Properties
IUPAC Name |
3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGRWHWAGXNQS-HMGRVEAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966598 | |
Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52222-74-9 | |
Record name | Kaempferol 4′-O-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52222-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 4'-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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